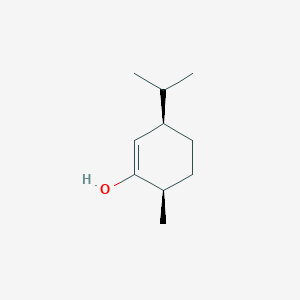
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol is an organic compound that belongs to the class of cyclohexenols. These compounds are characterized by a cyclohexene ring with a hydroxyl group attached. The specific stereochemistry of this compound, indicated by the (3R,6R) notation, refers to the spatial arrangement of the atoms around the chiral centers at positions 3 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexene derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., thionyl chloride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexanone, while reduction may produce a cyclohexanol.
Scientific Research Applications
Chemistry
In chemistry, (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,6R)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol include other cyclohexenols with different substituents and stereochemistry, such as:
- (3S,6S)-6-Methyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- (3R,6R)-6-Ethyl-3-(propan-2-yl)cyclohex-1-en-1-ol
- (3R,6R)-6-Methyl-3-(butan-2-yl)cyclohex-1-en-1-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and isopropyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
57875-63-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3R,6R)-6-methyl-3-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-9,11H,4-5H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
PSGOWJCRJOKRJC-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C=C1O)C(C)C |
Canonical SMILES |
CC1CCC(C=C1O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















